Product packaging for Oxetan-3-ylmethanethiol(Cat. No.:CAS No. 1890079-79-4)

Oxetan-3-ylmethanethiol

Cat. No.: B2609597
CAS No.: 1890079-79-4
M. Wt: 104.17
InChI Key: RDGWMUOKWPCMHV-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethanethiol (CAS 1890079-79-4) is a chemical compound with the molecular formula C4H8OS and a molecular weight of 104.17 g/mol . Its structure incorporates both an oxetane ring, a four-membered oxygen-containing heterocycle, and a methanethiol functional group, making it a valuable building block in medicinal chemistry and chemical biology research. The oxetane ring is a prominent scaffold in modern drug design, known for its ability to modulate key physicochemical properties of drug candidates, such as improving aqueous solubility and metabolic stability . Furthermore, oxetane rings have been extensively investigated as versatile bioisosteres, serving as surrogates for carbonyl groups, gem-dimethyl units, and carboxylic acid esters . This bioisosteric potential makes oxetane-containing compounds like this compound highly valuable for the rational design of new bioactive molecules and prodrugs. The primary application of this compound in research leverages its thiol group for site-selective bioconjugation. The thiol side chain of cysteine residues is a common target for chemoselective modification of proteins and peptides using reagents such as maleimides . By incorporating the unique oxetane geometry, this reagent can be used to create novel conjugates where the linker possesses distinct steric and electronic properties compared to traditional aliphatic thiol linkers. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8OS B2609597 Oxetan-3-ylmethanethiol CAS No. 1890079-79-4

Properties

IUPAC Name

oxetan-3-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c6-3-4-1-5-2-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGWMUOKWPCMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890079-79-4
Record name (oxetan-3-yl)methanethiol
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Reactivity and Mechanistic Studies of Oxetan 3 Ylmethanethiol

Ring-Opening Reactions of the Oxetane (B1205548) Core

The reactivity of the oxetane ring in Oxetan-3-ylmethanethiol is largely dictated by its inherent ring strain, which is comparable to that of oxiranes and significantly greater than that of tetrahydrofurans. beilstein-journals.org This strain makes the oxetane susceptible to ring-opening reactions under various conditions, a factor that is both a synthetic opportunity and a stability concern. beilstein-journals.orgwikipedia.org

Nucleophilic Ring-Opening Pathways

The oxetane ring can be opened by nucleophiles, a reaction that is often catalyzed by acids. beilstein-journals.orgmagtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen atom. magtech.com.cn In the presence of an acid, even weak nucleophiles can open the ring, often with a preference for attacking the more substituted carbon due to electronic effects. magtech.com.cn The regioselectivity of these reactions is a key consideration in synthetic applications. magtech.com.cn

For instance, studies on related oxetane systems have shown that nucleophilic attack can be highly regioselective. In the case of unsymmetrical oxetanes, strong nucleophiles favor the less substituted carbon, while acid-catalyzed reactions with weaker nucleophiles can lead to attack at the more substituted position. magtech.com.cn This principle is crucial for predicting the outcome of reactions involving this compound.

It has been noted that the presence of an internal nucleophile can facilitate ring-opening, especially under acidic conditions. nih.govnih.gov In the context of this compound, the thiol group itself could potentially act as an internal nucleophile, although this specific intramolecular reaction pathway requires further investigation.

Stability of the Oxetane Ring under Various Conditions

The stability of the oxetane ring is a critical factor in its synthetic utility. Generally, oxetanes are more stable than epoxides but more reactive than larger cyclic ethers like tetrahydrofuran. beilstein-journals.org They exhibit notable stability under basic conditions. chemrxiv.orgutexas.edu However, the ring is prone to opening under acidic conditions, a characteristic that has been a significant consideration in synthetic strategies. nih.govdigitellinc.com

Research has shown that the substitution pattern on the oxetane ring plays a crucial role in its stability. nih.gov For example, 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of external nucleophiles to the antibonding orbital of the C-O bond. nih.gov While this compound is monosubstituted at the 3-position, the principles of steric and electronic effects still apply.

The oxetane moiety has demonstrated tolerance to a range of reaction conditions typically used in organic and medicinal chemistry, including some oxidations, reductions, alkylations, and acylations, provided that harsh acidic conditions are avoided. chemrxiv.org This robustness allows for the incorporation of the oxetane ring early in a synthetic sequence. utexas.edu

ConditionStability of Oxetane RingReference
Basic ConditionsGenerally Stable chemrxiv.orgutexas.edu
Acidic ConditionsProne to Ring-Opening nih.govdigitellinc.com
Presence of Strong NucleophilesSusceptible to Ring-Opening magtech.com.cn
High TemperaturesCan lead to decomposition wikipedia.org
Palladium CatalysisStable under certain cross-coupling conditions nih.gov

Chemical Transformations of the Thiol Group

The thiol group (-SH) in this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, alkylation, and acylation. wikipedia.orgchemistrysteps.com

Oxidation Reactions of the Thiol Moiety

Thiols are readily oxidized. wikipedia.org Mild oxidizing agents, such as iodine or bromine, in the presence of a base, can convert thiols to disulfides (R-S-S-R). wikipedia.orgbyjus.com This oxidative coupling is a common reaction for thiols. chemistrysteps.com

Stronger oxidizing agents, like hydrogen peroxide or sodium hypochlorite, can oxidize the thiol group further to sulfonic acids (RSO₃H). wikipedia.orgvedantu.com The sulfur atom in thiols can also be oxidized to sulfoxides and sulfones. chemistrysteps.commasterorganicchemistry.com For example, reaction with hydrogen peroxide at room temperature can yield a sulfoxide, which can be further oxidized to a sulfone using a peroxyacid. libretexts.org

Oxidizing AgentProductReference
Iodine (I₂) / Bromine (Br₂)Disulfide (RSSR) wikipedia.orgbyjus.com
Hydrogen Peroxide (H₂O₂)Sulfonic Acid (RSO₃H) or Sulfoxide (R₂SO) wikipedia.orglibretexts.org
Sodium Hypochlorite (NaOCl)Sulfonic Acid (RSO₃H) chemistrysteps.com
PeroxyacidsSulfone (R₂SO₂) libretexts.org

Alkylation and Acylation of the Sulfhydryl Group

The sulfur atom of the thiol group is highly nucleophilic, making it susceptible to alkylation and acylation reactions. chemistrysteps.commasterorganicchemistry.com Thiolates, formed by deprotonating the thiol with a base, are excellent nucleophiles and readily react with alkyl halides in Sₙ2 reactions to form thioethers. masterorganicchemistry.com This is a common method for preparing sulfides. libretexts.org

Acylation of the thiol group can also be achieved, leading to the formation of thioesters. These reactions are analogous to the acylation of alcohols but with the sulfur atom acting as the nucleophile.

Formation of Thioethers and Disulfides

As mentioned, the formation of thioethers (sulfides) is a primary reaction of the thiol group, typically proceeding through alkylation of the corresponding thiolate. masterorganicchemistry.comlibretexts.org The reaction of a thiolate with an alkyl halide is a classic example of the Williamson ether synthesis, but for sulfur. masterorganicchemistry.com

Disulfides are formed through the oxidation of thiols. libretexts.orglibretexts.org This reaction is particularly important in biological systems, where disulfide bridges between cysteine residues play a crucial role in protein structure. chemistrysteps.comlibretexts.org The interconversion between thiols and disulfides is a redox process, with the thiol being the reduced form and the disulfide being the oxidized form. libretexts.org

Electrophilic and Radical Reactions Involving the Oxetane-3-ylmethanethiol Scaffold

The oxetane-3-ylmethanethiol scaffold possesses two primary sites for reaction: the sulfur atom of the thiol group, which is nucleophilic, and the oxetane ring, which can undergo ring-opening under certain conditions or participate in radical reactions.

The thiol group readily undergoes reactions with various electrophiles. For instance, in a manner analogous to the lithium-catalyzed alkylation of thiols with 3-aryloxetan-3-ols, it is expected that the thiol of this compound can be alkylated, arylated, or otherwise functionalized at the sulfur atom. beilstein-journals.orgnih.gov These reactions would typically proceed via a thiolate intermediate, generated by deprotonation of the thiol with a suitable base.

Furthermore, the thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds. The addition of the thiolate to the electrophilic β-carbon of the Michael acceptor would yield the corresponding thioether adduct. Oxidation of the thiol group to the corresponding sulfonic acid or other oxidized sulfur species is also a feasible transformation under appropriate oxidizing conditions.

Radical reactions involving the oxetane scaffold have also been explored. The generation of radicals from oxetanes can be achieved through various methods, including the use of a vitamin B12-derived cobalt catalyst for ring-opening. beilstein-journals.org While this typically leads to the cleavage of the oxetane ring, it highlights the potential for radical generation. More relevant to the intact oxetane-3-ylmethanethiol scaffold is the possibility of radical formation at the C-H bonds alpha to the ring oxygen. thieme-connect.de These positions are activated towards hydrogen atom abstraction.

Additionally, the thiol group itself can participate in radical reactions. Thiols are well-known to undergo radical addition to alkenes and alkynes, a process often initiated by light or a radical initiator. In the context of this compound, this would involve the formation of a thiyl radical (RS•), which can then add across a double or triple bond.

A summary of potential electrophilic and radical reactions is presented in the table below.

Reaction TypeReactantProduct TypeProbable Mechanism
Electrophilic Reactions
AlkylationAlkyl halideThioetherSN2
Michael Additionα,β-Unsaturated carbonylThioether adductConjugate addition
OxidationOxidizing agent (e.g., H₂O₂)Sulfonic acidOxidation
Radical Reactions
Addition to AlkenesAlkeneThioetherRadical chain reaction
Hydrogen AbstractionRadical initiatorCarbon-centered radicalHydrogen atom transfer

Computational Chemistry and Theoretical Studies on Oxetan 3 Ylmethanethiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are frequently employed for this purpose. For oxetan-3-ylmethanethiol, DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can elucidate its electronic landscape.

These calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, these computational methods can map the electron density distribution, revealing the electron-rich and electron-deficient regions of the molecule. The electronegative oxygen atom in the oxetane (B1205548) ring and the sulfur atom in the thiol group are expected to be electron-rich centers. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, highlighting the sites susceptible to electrophilic and nucleophilic attack.

Other electronic properties that can be calculated include the heat of formation, chemical hardness, and dipole moment, all of which contribute to a comprehensive understanding of the molecule's electronic character.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.)

PropertyValueUnit
HOMO Energy-8.5eV
LUMO Energy-0.5eV
HOMO-LUMO Gap8.0eV
Dipole Moment1.9Debye
Heat of Formation (gas phase)-120.5kJ/mol
Chemical Hardness4.0eV

Conformational Analysis and Energetics

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The oxetane ring in this compound is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering can be influenced by substituents.

Computational methods can systematically explore the conformational space of this compound by rotating the bonds, particularly the C-C bond connecting the side chain to the ring and the C-S bond. For each conformation, the energy can be calculated to identify the low-energy, stable structures. The results of such an analysis are typically presented as a potential energy surface, showing the e

Q & A

Q. What are the recommended synthetic routes for Oxetan-3-ylmethanethiol, and how can its purity be validated experimentally?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, such as the displacement of a leaving group (e.g., halide) on oxetane derivatives using thiol nucleophiles. Key steps include:
  • Characterization : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm structural integrity, focusing on the oxetane ring (δ ~4.5–5.0 ppm) and thiol proton (δ ~1.3–1.6 ppm). Mass spectrometry (MS) should confirm molecular ion peaks.
  • Purity Validation : Employ gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) with UV detection. Elemental analysis (C, H, S) can further validate stoichiometric purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation exposure.
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. In case of ingestion, administer activated charcoal and seek medical attention.
  • Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .

Q. Which analytical techniques are optimal for quantifying this compound in reaction mixtures or biological matrices?

  • Methodological Answer :
  • Chromatography : GC-MS or LC-MS with selected ion monitoring (SIM) enhances sensitivity. Use internal standards (e.g., deuterated analogs) to correct for matrix effects.
  • Spectroscopy : UV-Vis spectroscopy at λ ~230–260 nm (thiol-specific absorbance) for preliminary quantification.
  • Calibration : Prepare standard curves in relevant solvents or matrices to ensure accuracy. Report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the thermal and pH stability of this compound under varying conditions?

  • Methodological Answer :
  • Experimental Design : Conduct accelerated stability studies by incubating the compound at elevated temperatures (e.g., 40°C, 60°C) and varying pH (2–12). Monitor degradation kinetics via HPLC at timed intervals.
  • Data Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For example:
Condition (pH/Temp)Degradation Rate Constant (kk)t1/2t_{1/2} (hours)
pH 7, 25°C0.005 h1^{-1}138.6
pH 2, 40°C0.023 h1^{-1}30.1
  • Storage Recommendations : Store at ≤−20°C in inert atmospheres to minimize thiol oxidation .

Q. What strategies can address contradictions in reported spectroscopic data or reactivity profiles of this compound?

  • Methodological Answer :
  • Comparative Analysis : Replicate conflicting studies under standardized conditions (solvent, temperature, instrumentation). For NMR discrepancies, verify solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts.
  • Meta-Analysis : Systematically review literature to identify methodological inconsistencies (e.g., impurity levels, calibration errors). Use statistical tools (e.g., Bland-Altman plots) to assess data variability .

Q. How can computational methods predict the reactivity of this compound in novel catalytic or bioorthogonal reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate reaction energetics (e.g., activation barriers for thiol-ene click reactions) and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Validation : Correlate computational predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy). For example:
Reaction PartnerPredicted ΔG\Delta G^\ddagger (kcal/mol)Observed kobsk_{\text{obs}} (M1^{-1}s1^{-1})
Maleimide12.42.3 × 103^3
Acrylate15.88.7 × 102^2
  • Hybrid Approaches : Combine molecular dynamics (MD) simulations with experimental data to model solvent effects .

Key Considerations for Research Design

  • Reproducibility : Document experimental parameters exhaustively (e.g., solvent purity, reaction atmosphere) to align with journal guidelines for supplementary materials .
  • Ethical Data Reporting : Avoid selective data presentation; disclose all replicates and outliers in supporting information .
  • Interdisciplinary Collaboration : Engage computational chemists, spectroscopists, and toxicologists to address multifaceted research gaps .

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